N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide
Description
N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide is a benzamide derivative featuring a furan-2-ylmethyl group and a tetrahydro-2H-pyran-4-yl substituent. Its structure combines aromatic (benzamide core), heterocyclic (furan and tetrahydropyran), and alkyl moieties, making it a candidate for diverse pharmacological applications, including kinase inhibition or enzyme modulation. The compound’s design likely aims to optimize solubility, metabolic stability, and target binding through its hybridized substituents .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-N-(oxan-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-14-4-2-5-15(12-14)18(20)19(13-17-6-3-9-22-17)16-7-10-21-11-8-16/h2-6,9,12,16H,7-8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEZKWDKSGEDPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=CO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The furan and tetrahydropyran groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the benzamide group may produce the corresponding amine.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The furan and tetrahydropyran groups may facilitate binding to specific sites on the target molecule, leading to inhibition or activation of its function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Methyl vs. Methoxy : The 3-methyl group in the target compound likely enhances lipophilicity compared to the 3-methoxy analog, which may improve membrane permeability but reduce aqueous solubility .
- Tetrahydro-2H-pyran-4-yl : This substituent is recurrent in analogs (e.g., EP 4 219 465 A2 derivatives) for its conformational flexibility and metabolic stability, as seen in kinase inhibitors .
- Furan-2-ylmethyl : Found in the target compound and JXC010, this group may engage in π-π stacking or hydrogen bonding with biological targets, though its electron-rich nature could increase susceptibility to oxidative metabolism .
Key Observations :
- Kinase Inhibition Potential: The target compound’s benzamide core and tetrahydro-2H-pyran-4-yl group align with CDK inhibitors (e.g., ABT-199), though its furan substituent distinguishes it from clinical candidates .
- Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling between 3-methylbenzoic acid and furan-2-ylmethyl/tetrahydropyran-4-yl amines, a route less complex than ABT-199’s multi-step process .
Biological Activity
N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide can be described by its molecular formula and a molecular weight of 290.31 g/mol. The presence of a furan ring and a tetrahydropyran moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Anticancer Activity
Research has indicated that compounds containing furan and tetrahydropyran structures exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various derivatives, including those similar to N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide, which showed promising cytotoxic effects against different cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant to various diseases. For instance, studies have shown that derivatives with similar structures can act as selective inhibitors for sirtuins (SIRT), which are NAD+-dependent deacylases involved in cellular regulation and metabolism. The inhibition of SIRT2 has been linked to neuroprotective effects in models of neurodegenerative diseases, suggesting that N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide may possess similar properties .
Antimicrobial Activity
Preliminary evaluations have also indicated antimicrobial properties associated with compounds featuring furan moieties. These compounds have shown activity against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Neuroprotection : A recent study demonstrated that a related compound provided neuroprotection in a Parkinsonian neuronal cell death model by selectively inhibiting SIRT2, highlighting the therapeutic potential for neurodegenerative diseases .
- Cytotoxicity : In vitro assays revealed that analogs of N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant cytotoxic effects .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
